molecular formula C18H32O2 B12682255 Ethyl decahydro-2,5,5,8a-tetramethylnaphthalene-1-acetate CAS No. 94231-53-5

Ethyl decahydro-2,5,5,8a-tetramethylnaphthalene-1-acetate

Cat. No.: B12682255
CAS No.: 94231-53-5
M. Wt: 280.4 g/mol
InChI Key: PWHGVWUKASOUNS-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Ethyl decahydro-2,5,5,8a-tetramethylnaphthalene-1-acetate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl decahydro-2,5,5,8a-tetramethylnaphthalene-1-acetate has various applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl decahydro-2,5,5,8a-tetramethylnaphthalene-1-acetate exerts its effects involves interactions with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl decahydro-2,5,5,8a-tetramethylnaphthalene-1-acetate can be compared with similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    Propyl decahydro-2,5,5,8a-tetramethylnaphthalene-1-acetate: Similar structure but with a propyl ester group.

    Butyl decahydro-2,5,5,8a-tetramethylnaphthalene-1-acetate: Similar structure but with a butyl ester group.

The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and applications.

Properties

CAS No.

94231-53-5

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

ethyl 2-(2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl)acetate

InChI

InChI=1S/C18H32O2/c1-6-20-16(19)12-14-13(2)8-9-15-17(3,4)10-7-11-18(14,15)5/h13-15H,6-12H2,1-5H3

InChI Key

PWHGVWUKASOUNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1C(CCC2C1(CCCC2(C)C)C)C

Origin of Product

United States

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